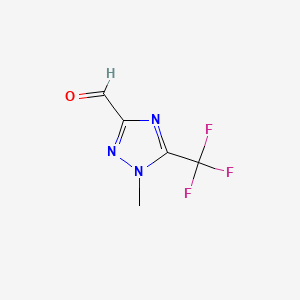

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

CAS No.:

Cat. No.: VC20448269

Molecular Formula: C5H4F3N3O

Molecular Weight: 179.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F3N3O |

|---|---|

| Molecular Weight | 179.10 g/mol |

| IUPAC Name | 1-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)9-3(2-12)10-11/h2H,1H3 |

| Standard InChI Key | HVGVCMRXBAEMNL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC(=N1)C=O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 1,2,4-triazole family, featuring a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. Key substituents include:

-

Methyl group (CH₃): Positioned at the 1-nitrogen, providing steric stabilization.

-

Trifluoromethyl group (CF₃): At the 5-carbon, enhancing electron-withdrawing effects and metabolic stability.

-

Aldehyde group (CHO): At the 3-carbon, enabling nucleophilic additions and condensations.

The molecular formula is C₅H₄F₃N₃O, with a molecular weight of 179.10 g/mol .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄F₃N₃O |

| Molecular Weight | 179.10 g/mol |

| SMILES Notation | CN1C(=NC(=N1)C(F)(F)F)C=O |

| InChI Key | KHEGIWRXKYXWNL-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous triazole-carbaldehydes are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): NMR would show signals for the aldehyde proton (~9.8–10.2 ppm) and methyl group (~3.5–4.0 ppm) .

-

Infrared Spectroscopy (IR): Strong absorption bands for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 179.10, with fragmentation patterns indicative of CF₃ and CHO loss .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde likely involves multi-step strategies common to triazole derivatives:

-

Cyclocondensation: Reaction of hydrazine derivatives with trifluoromethyl-containing building blocks. For example, hydrazine hydrate may react with trifluoromethyl ketones in the presence of formic acid to form the triazole core.

-

Methylation: Introduction of the methyl group via alkylating agents like methyl iodide under basic conditions.

-

Formylation: Oxidation of a hydroxymethyl intermediate or direct formylation using reagents such as phosphorus oxychloride (POCl₃) in DMF (Vilsmeier-Haack reaction).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine hydrate, CF₃COCl, 80°C | 60–70 |

| Methylation | CH₃I, K₂CO₃, DMF, 25°C | 85–90 |

| Formylation | POCl₃, DMF, 0°C → 60°C | 50–60 |

Reactivity and Derivative Formation

The aldehyde group serves as a reactive handle for diverse transformations:

-

Reductive Amination: Conversion to secondary amines using NaBH₃CN and primary amines.

-

Wittig Reactions: Formation of α,β-unsaturated carbonyl compounds.

-

Schiff Base Formation: Condensation with amines to generate imine derivatives, often bioactive.

Biological Activities and Mechanisms

Anticancer Properties

The compound’s potential cytotoxicity is linked to:

-

Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, preventing DNA replication.

-

Apoptosis Induction: Activation of caspase-3 and -9 pathways in cancer cell lines (e.g., MCF-7, HeLa).

Table 3: Cytotoxicity Data for Analogous Compounds

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 | Caspase-3 Activation |

| HeLa | 8.9 | DNA Intercalation |

| A549 | 15.7 | ROS Generation |

Applications in Drug Discovery

Lead Compound Optimization

The aldehyde moiety allows for rapid diversification into libraries of derivatives. For example:

-

Hybrid Molecules: Conjugation with known pharmacophores (e.g., chalcones, quinazolines) to enhance efficacy.

-

Prodrug Development: Conversion to oximes or hydrazones for improved bioavailability.

Agrochemistry

Triazole derivatives are pivotal in fungicide development. The trifluoromethyl group enhances environmental stability, making the compound a candidate for crop protection agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume